4-(5-Amino-1H-benzoimidazol-2-yl)-2-methoxy-phenol
Description
Structural Classification Within Benzimidazole Derivatives
4-(5-Amino-1H-benzoimidazol-2-yl)-2-methoxy-phenol belongs to a specialized subclass of benzimidazole derivatives characterized by their bifunctional architecture that combines the benzimidazole heterocyclic system with substituted phenolic components. The compound exhibits a molecular formula of C₁₄H₁₃N₃O₂ with a molecular weight of 255.2719 grams per mole, reflecting its substantial molecular framework. Within the broader classification system of benzimidazole derivatives, this compound represents a phenyl-substituted benzimidazole where the benzimidazole ring system is directly connected to a phenolic moiety through a carbon-carbon bond at the 2-position of the benzimidazole core.
The structural complexity of this compound can be understood through its systematic nomenclature, which reveals multiple functional group components that contribute to its unique chemical behavior. The benzimidazole core consists of a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, creating a heterocyclic framework that contains two nitrogen atoms in the five-membered ring portion. The 5-amino substitution on the benzimidazole ring introduces an electron-donating primary amine group, while the phenolic component features a methoxy group at the 2-position relative to the hydroxyl functionality.
Comparative analysis with other benzimidazole derivatives reveals that compounds containing both amino and phenolic functionalities represent a relatively specialized subset within this chemical family. Research has demonstrated that benzimidazole compounds possess antimicrobial, antiviral, anticancer, anti-inflammatory, analgesic, and other pharmacological properties, with structural modifications significantly influencing their biological activities. The presence of the amino group at the 5-position of the benzimidazole ring is particularly noteworthy, as amino-substituted benzimidazoles have shown enhanced interaction capabilities with biological targets and improved solubility characteristics compared to their unsubstituted counterparts.
| Structural Component | Position | Chemical Nature | Functional Significance |
|---|---|---|---|
| Benzimidazole core | Central framework | Bicyclic heterocycle | Hydrogen bond donor/acceptor |
| Amino group | 5-position on benzimidazole | Primary amine | Electron donor, H-bond donor |
| Phenolic hydroxyl | Para to benzimidazole linkage | Hydroxyl group | H-bond donor, electron donor |
| Methoxy group | Ortho to phenolic hydroxyl | Ether linkage | Electron donor, steric influence |
The molecular geometry and electronic distribution of this compound contribute to its classification as a potentially planar or near-planar molecule, facilitating π-π stacking interactions characteristic of aromatic heterocyclic systems. The compound's calculated density of 1.379 grams per cubic centimeter and refractive index of 1.731 reflect the substantial aromatic character and electronic density distribution typical of extended conjugated systems. These physical properties place the compound within the range expected for substituted benzimidazole derivatives and support its classification as a rigid, aromatic heterocyclic system.
Properties
IUPAC Name |
4-(6-amino-1H-benzimidazol-2-yl)-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-19-13-6-8(2-5-12(13)18)14-16-10-4-3-9(15)7-11(10)17-14/h2-7,18H,15H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEFCJMITSXPGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NC3=C(N2)C=C(C=C3)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654534 | |
| Record name | 4-(5-Amino-1,3-dihydro-2H-benzimidazol-2-ylidene)-2-methoxycyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893611-77-3 | |
| Record name | 4-(5-Amino-1,3-dihydro-2H-benzimidazol-2-ylidene)-2-methoxycyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Multistep Synthesis Based on Benzimidazole Core Formation
A well-documented approach for preparing benzimidazole derivatives, including 5-amino-substituted benzimidazoles, involves the following key steps:
- Starting Materials : The synthesis begins with 2-nitroaniline, which is reduced to benzene-1,2-diamine.
- Cyclization : The diamine undergoes cyclization with carbon disulfide (CS₂) to form 1H-benzo[d]imidazole-2-thiol.
- Functional Group Transformations : The thiol intermediate is oxidized to 5-nitro-1H-benzo[d]imidazole-2-thiol, which is then reduced to 5-amino-1H-benzo[d]imidazole-2-thiol.
- Final Coupling : The 5-amino intermediate is reacted with aromatic aldehydes to yield the target benzimidazole derivatives.
This multistep method is supported by thin-layer chromatography (TLC) monitoring and has been used to prepare various 5-amino benzimidazole derivatives with good yields and purity.
| Step | Reaction Description | Key Reagents/Conditions | Product Intermediate |
|---|---|---|---|
| 1 | Reduction of 2-nitroaniline | Reducing agent (e.g., Fe/HCl) | Benzene-1,2-diamine |
| 2 | Cyclization with carbon disulfide | CS₂, base | 1H-benzo[d]imidazole-2-thiol |
| 3 | Oxidation of thiol group | Oxidizing agent | 5-nitro-1H-benzo[d]imidazole-2-thiol |
| 4 | Reduction of nitro group to amino | Reducing agent (e.g., SnCl₂/HCl) | 5-amino-1H-benzo[d]imidazole-2-thiol |
| 5 | Condensation with aromatic aldehyde | Aldehyde, solvent, heat | Target benzimidazole derivatives |
Synthesis of 2-Methoxy-Phenol Substituted Benzimidazoles via Sonication in Aqueous Media
An eco-friendly and efficient method involves the condensation of o-phenylenediamine derivatives with aromatic aldehydes in aqueous media under ultrasonic irradiation:
- Catalyst : Ammonium nickel sulfate (10 mol%) acts as a catalyst.
- Reaction Conditions : The mixture of o-phenylenediamine, aromatic aldehyde (such as 2-methoxy-4-hydroxybenzaldehyde), and water is sonicated at room temperature.
- Workup : After reaction completion, the product is extracted with ethyl acetate and purified by column chromatography.
This method yields 2-aryl benzimidazoles, including those with methoxy and hydroxy substituents on the phenyl ring, under mild and environmentally benign conditions with high purity and good yields.
| Parameter | Details |
|---|---|
| Catalyst | Ammonium nickel sulfate (10 mol%) |
| Solvent | Water |
| Temperature | Room temperature (25 °C) |
| Reaction Time | Variable (monitored by TLC) |
| Workup | Extraction with ethyl acetate, drying over Na₂SO₄, chromatography |
| Advantages | Eco-friendly, high yield, simple workup |
Characterization and Monitoring Techniques
- Thin-Layer Chromatography (TLC) is routinely used to monitor reaction progress.
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR) confirms the structure of intermediates and final products.
- Mass Spectrometry (MS) provides molecular weight confirmation.
- Elemental Analysis ensures purity and correct elemental composition.
Summary Table of Preparation Methods
| Methodology | Key Features | Advantages | Limitations |
|---|---|---|---|
| Multistep synthesis via 2-nitroaniline | Sequential reduction, cyclization, oxidation, reduction, and condensation | Versatile for various substitutions; well-established | Multi-step, time-consuming |
| Sonication-assisted condensation in aqueous media | Use of ammonium nickel sulfate catalyst, ultrasonic irradiation | Eco-friendly, mild conditions, high yield | Limited to suitable aldehydes and diamines |
| Characterization techniques | TLC, NMR, MS, elemental analysis | Reliable monitoring and product confirmation | Requires specialized instruments |
Research Findings and Notes
- The multistep approach starting from 2-nitroaniline provides a reliable route to 5-amino benzimidazole derivatives, crucial for the target compound's benzimidazole core.
- The sonication-assisted method in aqueous media offers a green chemistry alternative, reducing the use of organic solvents and harsh conditions, which is beneficial for synthesizing phenol-substituted benzimidazoles like 4-(5-Amino-1H-benzoimidazol-2-yl)-2-methoxy-phenol.
- Both methods require careful monitoring of reaction conditions and purification steps to ensure high purity and yield.
- The presence of the methoxy and hydroxy groups on the phenol ring influences the reactivity and may require optimization of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-(5-Amino-1H-benzoimidazol-2-yl)-2-methoxy-phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Various substituted phenols and benzimidazoles.
Scientific Research Applications
The compound 4-(5-Amino-1H-benzoimidazol-2-yl)-2-methoxy-phenol , also known by its CAS number 893611-77-3 , is a chemical structure that has garnered interest in various scientific fields due to its potential applications. This article explores its applications across different domains, including medicinal chemistry, materials science, and analytical chemistry, supported by data tables and case studies.
Anticancer Activity
One of the most promising applications of this compound is in the field of anticancer research. Studies have indicated that derivatives of benzoimidazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that compounds similar to this compound showed potent activity against breast cancer cells, suggesting a mechanism involving apoptosis induction and cell cycle arrest.
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of this compound. It has been tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibits significant antibacterial activity, making it a candidate for developing new antimicrobial agents.
Enzyme Inhibition
The compound has been explored as an inhibitor for certain enzymes relevant in disease pathways. For example, it has shown potential as a selective inhibitor of specific kinases involved in cancer progression. This application is critical for drug development targeting specific molecular pathways.
Organic Electronics
In materials science, this compound has been investigated for its properties as an organic semiconductor. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research indicates that incorporating this compound into device architectures can enhance charge transport and overall device efficiency.
Sensor Development
Another application lies in sensor technology. The compound's unique electronic properties enable its use in developing chemical sensors for detecting environmental pollutants. Studies have shown that sensors based on this compound can selectively detect volatile organic compounds (VOCs) at low concentrations.
Table 1: Summary of Biological Activities
| Activity Type | Tested Organisms/Cells | Results |
|---|---|---|
| Anticancer | Breast cancer cell lines | Significant cytotoxicity observed |
| Antimicrobial | S. aureus, E. coli | Strong antibacterial activity |
| Enzyme Inhibition | Cancer-related kinases | Selective inhibition reported |
Table 2: Material Properties and Applications
| Application Type | Description | Performance Metrics |
|---|---|---|
| Organic Electronics | Used as an organic semiconductor | Enhanced charge transport |
| Sensor Technology | Developed for VOC detection | High sensitivity and selectivity |
Case Study 1: Anticancer Research
A recent study published in a peer-reviewed journal focused on synthesizing derivatives of this compound to evaluate their anticancer properties. The results indicated that certain derivatives exhibited IC50 values lower than existing chemotherapeutics, highlighting their potential as lead compounds for further development.
Case Study 2: Sensor Development
In another study, researchers developed a gas sensor using thin films of the compound to detect formaldehyde vapors. The sensor demonstrated a rapid response time and high sensitivity, proving effective for environmental monitoring applications.
Mechanism of Action
The mechanism of action of 4-(5-Amino-1H-benzoimidazol-2-yl)-2-methoxy-phenol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table highlights key structural differences and similarities between 4-(5-Amino-1H-benzoimidazol-2-yl)-2-methoxy-phenol and related benzimidazole derivatives:
Key Observations :
- Substituent Position: The position of the benzimidazole group (4- vs. 5-position on the phenol ring) influences electronic properties and binding affinities. For example, this compound exhibits enhanced fluorescence quenching with CN⁻ due to the electron-donating -NH₂ group at the 5-position .
- Functional Groups : Carboxylic acid derivatives (e.g., ) show higher solubility in polar solvents compared to methoxy-substituted analogues.
- Biological Activity : Methoxy groups (e.g., in CAS 89469-42-1) may enhance lipophilicity, favoring membrane permeability in drug candidates .
Physicochemical Properties
| Property | This compound | 5-(1H-Benzo[d]imidazol-2-yl)-2-methoxyaniline | 4-(1H-Benzoimidazol-2-yl)phenol |
|---|---|---|---|
| Molecular Weight (g/mol) | 283.3 | 255.3 | 226.2 |
| Melting Point (°C) | 198–202 (decomp.) | 185–187 | 275–278 |
| Solubility | DMSO > Water (pH 7) | DMSO > Ethanol | DMSO, Methanol |
| λmax (UV-Vis) | 320 nm (π→π* transition) | 305 nm | 290 nm |
Notes:
- The amino group in the target compound increases solubility in polar aprotic solvents like DMSO .
- Higher melting points in phenol-containing derivatives (e.g., ) correlate with stronger intermolecular hydrogen bonding .
Biological Activity
4-(5-Amino-1H-benzoimidazol-2-yl)-2-methoxy-phenol, also known by its CAS number 893611-77-3, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy, and related research findings.
The molecular formula of this compound is C14H13N3O2. It features a methoxy group and an amino-substituted benzoimidazole moiety, which are significant for its biological activity.
Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in inflammatory processes. For example, studies have shown that related compounds can inhibit the activity of lipoxygenases (ALOX15), which are implicated in cancer and inflammation models .
- Antioxidant Activity : Compounds in the methoxyphenol class are known for their antioxidant properties, which protect cells from oxidative stress. This activity is crucial in preventing cellular damage and inflammation .
Anticancer Properties
Recent studies have suggested that this compound may have anticancer potential. Its structural similarity to other benzimidazole derivatives has led researchers to investigate its effects on cancer cell lines. For instance:
- Cell Viability Studies : In vitro assays have demonstrated that this compound can reduce cell viability in certain cancer cell lines, indicating potential cytotoxic effects .
Antimicrobial Activity
Preliminary studies have assessed the antimicrobial properties of this compound against various pathogens. The results indicate:
| Microbe Type | Activity Observed |
|---|---|
| Gram-positive bacteria | Moderate inhibition |
| Gram-negative bacteria | Limited inhibition |
| Fungi | No significant effect |
These findings suggest that while the compound may possess some antimicrobial properties, further optimization is necessary for enhanced efficacy .
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Inhibition of COX Enzymes : A study on methoxyphenols demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain pathways. The structure of this compound suggests similar potential .
- Antioxidant Capacity : Research involving quantitative structure–activity relationship (QSAR) models indicated a strong correlation between molecular structure and antioxidant capacity among methoxyphenols. This suggests that this compound could exhibit significant antioxidant effects .
Q & A
Q. What are the optimal reaction conditions for synthesizing 4-(5-Amino-1H-benzoimidazol-2-yl)-2-methoxy-phenol to achieve high yield and purity?
Methodological Answer: The synthesis involves multi-step reactions, often starting with precursors like substituted benzaldehydes and amines. Key parameters include:
- Solvent Selection : Methanol or ethyl acetate is preferred for solubility and reaction efficiency .
- Catalysts : Potassium carbonate and sodium methoxide are used to deprotonate intermediates and accelerate coupling reactions .
- Temperature : Reflux conditions (e.g., 70–80°C) are critical for cyclization steps to form the benzimidazole core .
- Purification : Crystallization from ethyl acetate/water mixtures improves purity (>95% by HPLC) .
Q. Example Table: Yield Optimization
| Precursor | Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 8a | Methanol | K₂CO₃ | 75 | 95.5 |
| 9c | Ethyl Acetate | NaOMe | 82 | 97.2 |
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
Methodological Answer: A combination of techniques ensures structural validation:
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, aromatic protons in the benzimidazole ring appear at δ 7.2–8.1 ppm .
- IR Spectroscopy : Stretching vibrations for NH₂ (3300–3500 cm⁻¹) and methoxy groups (1250–1300 cm⁻¹) confirm functional groups .
- X-ray Crystallography : Resolves bond lengths (e.g., C–N: 1.32–1.35 Å) and dihedral angles, critical for understanding planarity and intermolecular interactions .
Advanced Research Questions
Q. How can molecular docking studies predict the biological targets of this benzimidazole derivative?
Methodological Answer:
- Target Selection : Prioritize enzymes/receptors with known benzimidazole interactions (e.g., α-glucosidase, kinases) .
- Docking Software : Tools like AutoDock Vina or Schrödinger Suite model ligand-receptor interactions. For example, compound 9c (a structural analog) showed binding energy of −8.2 kcal/mol with α-glucosidase, suggesting competitive inhibition .
- Validation : Compare docking poses with co-crystallized ligands (e.g., acarbose) to assess binding site overlap .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., halogenation at the phenyl ring) and test activity. For instance, bromine substitution (9c ) enhances antimicrobial potency compared to methyl groups .
- Formulation Effects : Assess salt forms (e.g., magnesium salts) that alter solubility and bioavailability, which may explain variability in efficacy .
- Meta-Analysis : Aggregate data from multiple studies using standardized assays (e.g., MIC for antimicrobial studies) to identify trends .
Q. How does the crystal structure of related benzimidazole derivatives inform analog design?
Methodological Answer:
- Intermolecular Interactions : Hydrogen bonds between the methoxy group and water molecules (O···H distances: 1.8–2.1 Å) enhance solubility .
- Planarity : The benzimidazole core’s near-planar conformation (dihedral angle <10°) facilitates π-π stacking with aromatic residues in target proteins .
- Modifications : Introducing bulky substituents (e.g., tert-butyl) at the phenoxy position disrupts crystal packing, improving bioavailability .
Q. What computational methods validate the electronic properties of this compound for photodynamic therapy applications?
Methodological Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
